molecular formula C14H32BrN B3046781 N,N,N-Triethyloctan-1-aminium bromide CAS No. 13028-73-4

N,N,N-Triethyloctan-1-aminium bromide

Cat. No. B3046781
Key on ui cas rn: 13028-73-4
M. Wt: 294.31 g/mol
InChI Key: FASLCARXKMYXDH-UHFFFAOYSA-M
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Patent
US08901054B2

Procedure details

A 100 ml flask was purged with nitrogen before 8.84 g (0.087 mol) of triethylamine, 20.33 g (0.105 mol) of 1-bromoctane and 31.04 g of acetonitrile were introduced into the flask. The mixture was stirred under protective nitrogen gas at 80° C. for 48 hours. Volatiles were then drawn off under reduced pressure. The crude product was crystallized from an ethyl acetate/acetone mixture to obtain 18.55 g (0.063 mol) of triethyloctylammonium bromide (white hygroscopic crystals). The yield was 72%, based on triethylamine.
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
20.33 g
Type
reactant
Reaction Step One
Quantity
31.04 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>C(#N)C>[Br-:8].[CH2:1]([N+:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
8.84 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20.33 g
Type
reactant
Smiles
BrCCCCCCCC
Name
Quantity
31.04 g
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under protective nitrogen gas at 80° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced into the flask
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from an ethyl acetate/acetone mixture

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[Br-].C(C)[N+](CCCCCCCC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.063 mol
AMOUNT: MASS 18.55 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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